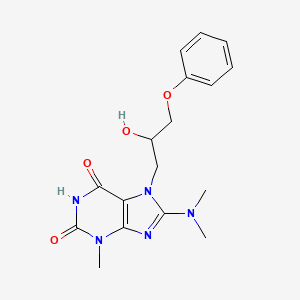
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-(Dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 919020-40-9, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a complex structure with a molecular formula of C17H21N5O4 and a molecular weight of 359.4 g/mol. Its unique properties make it a candidate for various therapeutic applications, particularly in oncology.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cancer Cell Growth : Studies have demonstrated that certain derivatives of purines can selectively inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
- Impact on Cell Signaling : The compound appears to influence key signaling pathways involved in cell proliferation and survival. It has been shown to alter the levels and localization of phosphoproteins associated with cancer progression .
Case Studies
- Growth Inhibition Studies : In a study focusing on the growth inhibition of hepatocellular carcinoma (HCC) cells, the compound was found to significantly reduce cell viability at concentrations around 10 µM. This study highlighted its potential as an anti-cancer agent, particularly against liver cancer .
- Cell Migration Assays : Additional research assessed the compound's effects on cell motility. It was observed that treatment with this purine derivative led to a marked decrease in the migratory capabilities of cancer cells, suggesting potential applications in preventing metastasis .
Comparative Efficacy
A comparative analysis of similar compounds reveals variations in biological activity. The following table summarizes key findings regarding the efficacy of this compound compared to other purine derivatives:
| Compound Name | CAS Number | IC50 (µM) | Selectivity (Tumor vs Non-Tumor) | Mechanism of Action |
|---|---|---|---|---|
| Compound A | 919020-40-9 | 10 | High | Growth inhibition, signaling modulation |
| Compound B | 335403-57-1 | 15 | Moderate | Apoptosis induction |
| Compound C | 3476481-55-7 | 25 | Low | General cytotoxicity |
Eigenschaften
IUPAC Name |
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-20(2)16-18-14-13(15(24)19-17(25)21(14)3)22(16)9-11(23)10-26-12-7-5-4-6-8-12/h4-8,11,23H,9-10H2,1-3H3,(H,19,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRONDBBJGNNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














